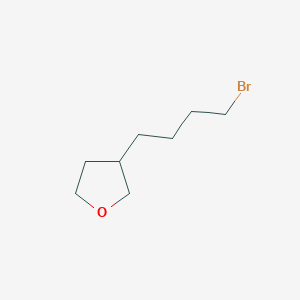

3-(4-Bromobutyl)oxolane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15BrO |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

3-(4-bromobutyl)oxolane |

InChI |

InChI=1S/C8H15BrO/c9-5-2-1-3-8-4-6-10-7-8/h8H,1-7H2 |

InChI Key |

LWKQXTLXBCEPRC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1CCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Bromobutyl Oxolane and Analogues

Ring-Opening Reactions of Tetrahydrofuran (B95107) (Oxolane) Derivatives

The cleavage of the tetrahydrofuran ring is a prominent strategy for introducing a functionalized butyl chain. This can be accomplished through several methods, including acylative cleavage, catalyzed halogenation, and selective one-pot procedures.

Acylative Cleavage Approaches for Bromobutyl Moiety Introduction

Acylative cleavage involves the reaction of a cyclic ether like tetrahydrofuran with an acyl halide in the presence of a Lewis acid. This reaction proceeds through the formation of an oxonium ion intermediate, which is then attacked by the halide ion, leading to the ring-opened product. For the synthesis of precursors to 3-(4-Bromobutyl)oxolane, a reagent such as 4-bromobutyryl chloride could be employed. The process typically results in the formation of a 4-bromobutyl ester, which can be further modified to yield the target compound. The efficiency of this reaction is often dependent on the nature of the Lewis acid catalyst and the reaction conditions.

Halogenation Strategies in the Presence of Catalysts

Catalytic halogenation provides another avenue for the ring-opening of tetrahydrofuran. This can be achieved using various halogenating agents in the presence of a catalyst. For instance, the combination of a bromide source and a Lewis acid can facilitate the cleavage of the THF ring to introduce a bromine atom and another functional group. The reaction of TeBr₄ with triphenylphosphine (B44618) in tetrahydrofuran has been shown to result in an unexpected ring-opening to yield Ph₃PO(CH₂)₄TeBr₄. rsc.org While not a direct synthesis of this compound, this demonstrates the principle of THF ring cleavage via halogen-containing reagents. Frustrated Lewis pairs (FLPs) have also been shown to mediate the ring-opening of THF. nih.govresearchgate.net For example, the combination of a strong Lewis acid like B(C₆F₅)₃ and a bulky Lewis base can activate the THF ring towards nucleophilic attack, leading to ring-opened products. researchgate.net

Selective One-Pot Tetrahydrofuran Ring Opening Procedures

One-pot procedures that combine multiple reaction steps in a single vessel offer an efficient and atom-economical approach to complex molecules. mdpi.comresearchgate.net For the synthesis of this compound analogues, a one-pot reaction could involve the in-situ generation of a nucleophile that attacks the activated THF ring. For instance, N-heterocyclic carbene-boryl trifluoromethanesulfonates have been shown to react with aryloxides in THF, resulting in the insertion of the THF ring between the boryl group and the aryloxide to form products of the type dipp-Imd-BH₂O(CH₂)₄OAr. nih.gov This demonstrates a selective ring-opening and functionalization in a single step. The development of such procedures for the direct synthesis of this compound would be of significant interest.

Functionalization of Existing Oxolane Ring Systems

An alternative to ring-opening strategies is the functionalization of a pre-existing oxolane ring. This approach involves starting with a substituted oxolane and introducing the bromobutyl side chain through reactions such as alkylation.

Strategic Introduction of the Bromobutyl Side Chain via Alkylation

This strategy typically begins with an oxolane derivative bearing a suitable functional group, such as a hydroxyl or a leaving group, at the 3-position. For example, starting with 3-(hydroxymethyl)oxolane, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate), which can then be displaced by a suitable nucleophile to introduce the bromobutyl chain. Alternatively, a Williamson ether synthesis approach could be employed, where the alkoxide of 3-(hydroxymethyl)oxolane is reacted with a dihaloalkane like 1,4-dibromobutane. Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-alkylation product.

A study on the synthesis of muscarine-like oxolane ammonium (B1175870) salts utilized a monotosyl derivative of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, which was then subjected to a quaternization reaction with various amines. nih.gov This highlights the utility of tosylated oxolane intermediates in introducing functionalized side chains. nih.gov

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-(hydroxymethyl)oxolane | 1. TsCl, Pyridine 2. NaBr, DMF | 3-(bromomethyl)oxolane | Tosylation, Nucleophilic Substitution |

| 3-(hydroxymethyl)oxolane | NaH, 1,4-dibromobutane | 3-((4-bromobutoxy)methyl)oxolane | Williamson Ether Synthesis |

Mono-C-Alkylation Techniques

Direct C-H functionalization of the oxolane ring presents a more advanced and atom-economical approach. rsc.org This involves the selective activation of a C-H bond at the 3-position of the oxolane ring, followed by coupling with a bromobutyl-containing electrophile. Photocatalytic methods have emerged for the site-selective α-C–H functionalization of tetrahydrofuran, enabling the formation of C-S and C-C bonds. rsc.org Adapting such a methodology for the introduction of a bromobutyl group at the 3-position would represent a significant advancement. Ruthenium-catalyzed late-stage meta-C(sp²)–H alkylation of pharmaceuticals has demonstrated the feasibility of installing aliphatic motifs, including tetrahydrofuran, onto aromatic rings. nih.gov While this applies to functionalizing a molecule with an oxolane ring, the reverse—functionalizing the oxolane ring itself—is an area of active research.

Recent advances in stereoselective synthesis of tetrahydrofurans often involve cyclization reactions of precursors rather than direct functionalization of the THF ring. nih.govnih.gov However, these methods provide access to a wide range of substituted oxolanes that could serve as starting materials for the introduction of a bromobutyl side chain.

Precursor Chemistry and Conversions to this compound

The construction of the target molecule relies on carefully designed precursors that contain the necessary functional groups to facilitate the key ring-forming step. The choice of starting material is crucial for an efficient synthetic route.

Utilizing 4-Bromo-1-butanol (4-bromobutyl alcohol) in Oxolane Formation

The formation of an oxolane ring from a linear precursor is frequently achieved via an intramolecular Williamson ether synthesis. masterorganicchemistry.com This classic method involves the nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide within the same molecule. libretexts.org For a 5-membered ring like oxolane, this intramolecular process is kinetically and thermodynamically favorable. libretexts.org

The general mechanism involves the deprotonation of a hydroxyl group by a base to form a more nucleophilic alkoxide. This alkoxide then attacks a carbon atom bearing a leaving group (such as a bromide), resulting in the displacement of the leaving group and the formation of a C-O bond, closing the ring. masterorganicchemistry.comlibretexts.org

While 4-Bromo-1-butanol itself would cyclize to form unsubstituted oxolane (tetrahydrofuran), a suitably substituted precursor is required to synthesize this compound. Such a precursor would need a five-carbon chain with a hydroxyl group at one end and a leaving group at the other, along with the necessary bromobutyl side chain. The synthesis would likely start from a more complex alcohol, which is then modified to install the leaving group, setting the stage for the intramolecular cyclization.

Synthetic Routes Involving 4-Bromobutyl Acetate (B1210297)

While direct synthetic routes using 4-bromobutyl acetate to form this compound are not prominently detailed in the literature, its structure suggests its potential use as a precursor. A plausible synthetic strategy would involve utilizing the 4-bromobutyl moiety in an alkylation step, followed by transformation of the acetate group to a hydroxyl group to enable cyclization.

A hypothetical route could begin with the alkylation of a suitable nucleophile (a C3 synthon) with 4-bromobutyl acetate. The resulting intermediate would then contain the complete carbon skeleton of the target molecule. The next crucial step would be the hydrolysis of the acetate ester to unmask the primary alcohol. This newly formed hydroxyl group can then participate in an intramolecular cyclization. If the other end of the appropriate carbon chain contains a suitable leaving group (which could be introduced synthetically), treatment with a base would initiate an intramolecular Williamson ether synthesis to form the desired oxolane ring.

Optimization and Green Chemistry Considerations in Synthesis

Optimizing synthetic pathways to this compound involves refining reaction conditions to maximize yield and purity while considering principles of green chemistry to minimize environmental impact. jocpr.com

Catalyst and Reagent Screening for Enhanced Efficiency and Selectivity

The selection of appropriate catalysts and reagents is fundamental to achieving high efficiency and selectivity in the synthesis of this compound.

Reagents: For the intramolecular Williamson ether synthesis, the key reagent is the base used to generate the alkoxide. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium hydride (KH) are highly effective as they irreversibly deprotonate the alcohol, driving the reaction towards the product. masterorganicchemistry.comjk-sci.com Weaker bases like potassium carbonate (K₂CO₃) may also be used, particularly in aryl ether synthesis. jk-sci.com

Catalysts: While the classic Williamson synthesis is base-promoted, various catalytic systems can be employed to synthesize tetrahydrofurans. Lewis acids such as zinc bromide (ZnBr₂), tin tetrachloride (SnCl₄), and indium(III) triflate (In(OTf)₃) can catalyze the cyclization of specific precursors. nih.govacs.org Transition metals, including palladium, gold, and copper, are also used to catalyze intramolecular hydroalkoxylation reactions to form cyclic ethers. organic-chemistry.org Phase-transfer catalysts can be employed to improve the efficiency of the Williamson synthesis by facilitating the transport of the alkoxide nucleophile between phases. jk-sci.com

Table 2: Catalysts and Reagents for Oxolane Synthesis

| Catalyst/Reagent | Type | Function |

|---|---|---|

| Sodium Hydride (NaH) | Strong Base | Deprotonates alcohol to form alkoxide for Williamson synthesis. jk-sci.com |

| Potassium Hydride (KH) | Strong Base | Alternative strong base for alkoxide formation. jk-sci.com |

| Indium(III) Triflate (In(OTf)₃) | Lewis Acid | Catalyzes oxonium-ene type cyclizations. acs.orgacs.org |

| Palladium (Pd) Complexes | Transition Metal | Catalyzes intramolecular hydroalkoxylation and C-O bond formation. rsc.orgorganic-chemistry.org |

| Gold (Au) Complexes | Transition Metal | Catalyzes intramolecular hydroalkoxylation of allenyl alcohols. rsc.orgorganic-chemistry.org |

| Zinc Bromide (ZnBr₂) | Lewis Acid | Can improve regioselectivity in related reactions. |

Strategies for Improved Yields and Purification

Maximizing the yield of pure this compound requires careful control over the reaction pathway and effective purification methods.

To improve yields, reaction conditions should be optimized to strongly favor the SN2 mechanism over the competing E2 elimination. This is inherently favored in the formation of 5-membered rings and when the leaving group is on a primary carbon, as would be the case in a suitable precursor for the target molecule. masterorganicchemistry.comlibretexts.org Ensuring the complete formation of the alkoxide with a strong base also maximizes the concentration of the active nucleophile, pushing the reaction to completion. organic-synthesis.com

From a green chemistry perspective, adopting catalytic methods over stoichiometric reagents improves the atom economy of the synthesis. epitomejournals.com The use of greener solvents that are less toxic and derived from renewable resources can significantly reduce the environmental impact of the process. jocpr.com

The final product is typically purified using column chromatography on silica (B1680970) gel, with a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate, used as the eluent. This technique is effective at separating the desired product from unreacted starting materials and any side products, allowing for purities of over 95% to be achieved.

Continuous Flow Synthesis Methods for Bromination Processes

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages in terms of safety, efficiency, and process control, particularly for hazardous reactions such as bromination. nih.govresearchgate.netlaryee.com The use of microreactors or flow reactors with small internal volumes enhances heat and mass transfer, allowing for highly exothermic reactions to be conducted safely and with precise temperature control. researchgate.netlaryee.com This methodology has been successfully applied to a variety of bromination reactions, demonstrating improvements in yield, selectivity, and reaction time compared to traditional batch processes. eurekaselect.comingentaconnect.com

The bromination of organic substrates in continuous flow can be achieved using various reagents and reaction setups. For instance, the use of molecular bromine (Br₂), a highly reactive and hazardous substance, is made safer in flow systems. nih.gov Protocols have been developed where Br₂ is generated in situ from safer precursors like potassium bromide (KBr) or hydrobromic acid (HBr) with an oxidant such as sodium hypochlorite (B82951) (NaOCl), and then immediately introduced into the reaction stream. nih.gov This on-demand generation minimizes the amount of free bromine present at any given time, significantly reducing the risks associated with storage and handling.

Flow chemistry is also highly amenable to photochemical brominations. The large surface-area-to-volume ratio of flow reactors ensures uniform irradiation of the reaction mixture, leading to efficient and controlled radical generation. laryee.comrsc.org This has been demonstrated in the benzylic bromination of toluene (B28343) derivatives with N-bromosuccinimide (NBS) under photochemical conditions, achieving high conversions and selectivities. rsc.org

Furthermore, continuous flow techniques have been adapted for the conversion of alcohols to alkyl bromides, a key transformation for the synthesis of compounds analogous to this compound. While direct continuous flow synthesis of this specific compound is not extensively documented, related transformations have been successfully performed. For example, the Appel reaction, which converts alcohols to alkyl halides using triphenylphosphine and a halogen source, has been implemented in a flow setup using a monolithic triphenylphosphine reagent. researchgate.net This approach allows for the synthesis of alkyl bromides in high yield and purity with simplified purification. researchgate.net A one-pot strategy for the bromination of alcohols and subsequent cross-electrophile coupling has also been developed, where the initial bromination step is extremely rapid, taking less than a minute to complete. nih.gov

The table below summarizes various bromination reactions carried out using continuous flow methodologies, illustrating the versatility and efficiency of this approach.

| Substrate | Brominating Agent | Catalyst/Conditions | Solvent | Residence Time | Yield | Reference |

| Thiophene | Bromine (Br₂) | None (Room Temp) | Solvent-free | < 1 second | 86% | eurekaselect.comingentaconnect.com |

| Various Alkenes and Aromatics | In situ generated Br₂/KOBr (from NaOCl/HBr or KBr) | None | Various | Not specified | 78-99% | nih.gov |

| 1,2,4-Trifluorobenzene | Bromine (Br₂) | FeBr₃ (in situ generated) | Not specified | Minutes | High | researchgate.net |

| Benzylic Compounds | N-Bromosuccinimide (NBS) | Photochemical | Not specified | Not specified | High | semanticscholar.org |

| Toluene Derivatives | Bromine (Br₂) | Photochemical | CCl₄ | Not specified | Excellent selectivity | rsc.org |

| Alcohols (e.g., Citronellol) | CBr₄/PPh₃ (monolith) | None (0 °C) | Dichloromethane | Not specified | 90% | researchgate.net |

| Alkyl Phenyl Sulfides | Bromine (Br₂) | None | Dichloromethane | 0.14 min | up to 99% | uco.es |

These examples underscore the potential of continuous flow technology to enable safer, faster, and more efficient bromination processes, which are crucial for the synthesis of alkyl halides like this compound and its analogues. The precise control over reaction parameters inherent to flow systems allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. laryee.com

Chemical Reactivity and Transformational Chemistry of 3 4 Bromobutyl Oxolane

Nucleophilic Substitution Reactions Involving the Bromine Atom

The carbon-bromine bond in 3-(4-Bromobutyl)oxolane is polarized, rendering the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa The bromine atom's capacity to function as a proficient leaving group is central to the compound's utility as an intermediate in organic synthesis, enabling the introduction of diverse functional groups. These reactions typically proceed via an SN2 mechanism, particularly favored by polar aprotic solvents which enhance the reactivity of the bromide ion. ksu.edu.sa

The displacement of the bromide ion by various nucleophiles allows for the straightforward synthesis of a wide array of derivatives.

Ethers: One of the most common methods for ether synthesis, the Williamson ether synthesis, is directly applicable. libretexts.org This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide ion, which then displaces the bromide from this compound in an SN2 reaction. youtube.comyoutube.com This method is highly efficient for coupling primary alkyl halides with a range of alkoxides.

Amines and Other Derivatives: The synthesis of primary amines can be achieved by reacting this compound with sodium azide (B81097) to form an alkyl azide, followed by reduction. Alternatively, direct reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding substituted amines. Other nucleophiles, such as cyanide or thiols, can be introduced to create nitriles and thioethers, respectively, further demonstrating the compound's role as a versatile building block.

| Nucleophile | Reagent Example | Product Class | Resulting Structure |

|---|---|---|---|

| Alkoxide | Sodium ethoxide (NaOEt) | Ether | 3-(4-Ethoxybutyl)oxolane |

| Amine | Dimethylamine (NH(CH₃)₂) | Tertiary Amine | N,N-Dimethyl-4-(oxolan-3-yl)butan-1-amine |

| Azide | Sodium azide (NaN₃) | Azide | 3-(4-Azidobutyl)oxolane |

| Cyanide | Potassium cyanide (KCN) | Nitrile | 5-(Oxolan-3-yl)pentanenitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether | 3-(4-(Phenylthio)butyl)oxolane |

Nucleophilic substitution reactions involving this compound can be classified as either intermolecular or intramolecular.

Intermolecular Displacements: These reactions occur between two separate molecules. The examples detailed above, such as the reaction with external alkoxides, amines, or cyanides, are all intermolecular processes where the nucleophile is a distinct chemical entity from the this compound substrate.

Intramolecular Displacements: In cases where a nucleophilic functional group is present within the same molecule as the bromobutyl moiety, an intramolecular reaction can occur, leading to the formation of a new ring. For instance, if a hydroxyl group were present elsewhere on the molecule, it could be deprotonated to form an alkoxide that subsequently attacks the electrophilic carbon bearing the bromine atom, resulting in a cyclic ether. youtube.com The feasibility and outcome of such ring-closures are often predictable by established principles, such as Baldwin's rules, which consider the geometry of the transition state.

Cyclization Reactions Mediated by the Bromobutyl Moiety

The four-carbon chain of the bromobutyl group provides a flexible tether that is well-suited for constructing five- or six-membered rings, which are thermodynamically favored. This makes this compound and related structures valuable precursors in cyclization strategies.

Intramolecular reactions utilizing the bromobutyl group are a powerful tool for building complex molecular architectures, including fused and spirocyclic systems. While direct examples involving this compound are specific to particular synthetic targets, the principle is widely applied in heterocyclic chemistry. For example, a common strategy involves starting with a molecule containing a nucleophilic center (like an amine or a thiol) and an alkyl halide chain to facilitate a ring-closing reaction. nih.govuobaghdad.edu.iq By analogy, a precursor containing a nucleophilic group attached to the oxolane ring could undergo intramolecular substitution with the bromobutyl chain to generate a fused heterocyclic system.

When a substrate has multiple potential sites for ring-closure, the regioselectivity of the cyclization becomes a critical factor. nih.gov The outcome is determined by a combination of steric and electronic effects, the nature of the catalyst or promoter used, and the length of the tether connecting the reacting groups. nih.gov For instance, in intramolecular Friedel-Crafts reactions on substituted indoles, the choice of Lewis acid can dictate whether cyclization occurs at the more nucleophilic C3 position or the sterically accessible C5 position. nih.gov

Stereoselectivity is also a key consideration, especially when new chiral centers are formed during the cyclization. If the starting material, such as this compound, is chiral, the existing stereocenter can direct the stereochemical outcome of the reaction. This principle is fundamental in asymmetric synthesis, where a pre-existing chiral element influences the formation of new stereocenters, often with a high degree of selectivity. nih.gov

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Beyond nucleophilic substitution, the C-Br bond in this compound is reactive in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govchalmers.se

In these processes, this compound acts as the electrophilic partner. Palladium-catalyzed reactions are particularly prominent, with methods like the Suzuki, Negishi, and Stille couplings being widely used. rsc.orgnih.gov These reactions involve the coupling of an organic halide with an organometallic reagent. For example, in a Suzuki coupling, an organoboron compound would be coupled with this compound in the presence of a palladium catalyst and a base. nih.govnih.gov The versatility of these methods allows for the attachment of a wide variety of carbon-based fragments, including alkyl, vinyl, and aryl groups, to the butyl chain. organic-chemistry.org

| Coupling Reaction | Organometallic Partner (R-M) | Example Reagent | Product Class |

|---|---|---|---|

| Suzuki Coupling | Organoboron | Phenylboronic acid | Aryl-alkyl coupled product |

| Negishi Coupling | Organozinc | Ethylzinc chloride | Alkyl-alkyl coupled product |

| Stille Coupling | Organotin | Vinyltributyltin | Vinyl-alkyl coupled product |

| Sonogashira Coupling | Terminal Alkyne | Phenylacetylene | Alkynyl-alkyl coupled product |

C(sp³)-C(sp³) Cross-Coupling Methodologies

The formation of carbon-carbon bonds between sp³-hybridized centers is a cornerstone of modern organic synthesis, enabling the construction of the saturated scaffolds prevalent in pharmaceuticals and natural products. bohrium.com this compound, as an unactivated primary alkyl bromide, is a suitable substrate for a variety of C(sp³)-C(sp³) cross-coupling reactions. These methods are critical for extending the carbon chain or introducing complex alkyl fragments at the terminus of the butyl group.

Recent advancements have focused on overcoming the challenges associated with C(sp³)-C(sp³) couplings, such as slow oxidative addition and competing β-hydride elimination. researchgate.netnih.gov Methodologies like nickel-metallaphotoredox catalysis have emerged as powerful tools, capable of coupling abundant feedstocks like alkyl bromides with partners such as alcohols under mild conditions. princeton.edu For instance, the deoxygenative alkylation of alcohols with alkyl bromides facilitates the formation of bonds between two secondary carbon centers, a significant challenge in the field. princeton.edu Another innovative approach involves the transition-metal-free coupling of benzylboronic esters with alkyl bromides, which proceeds through a radical mechanism. nih.gov

These reactions often exhibit broad functional group tolerance, allowing for the synthesis of complex molecular frameworks. researchgate.netprinceton.edu The development of robust C(sp³)-C(sp³) cross-coupling platforms is essential for accessing novel chemical space rich in the sp³-hybridized carbons that are desirable for drug discovery. nih.govprinceton.edu

Metal-Catalyzed Coupling Approaches (e.g., Nickel, Palladium)

Both nickel and palladium catalysts are extensively used to facilitate cross-coupling reactions involving alkyl halides like this compound. Each metal offers a unique reactivity profile, expanding the synthetic chemist's toolkit.

Nickel-Catalyzed Couplings: Nickel catalysis has seen rapid growth for C(sp³)-C(sp³) bond formation due to the metal's earth abundance and distinct reactivity. rsc.orgacs.org Nickel-catalyzed methods are particularly effective for coupling unactivated alkyl electrophiles. nih.govrsc.org Dual nickel/photoredox catalysis systems enable the enantioselective reductive cross-coupling of two different alkyl halides. researchgate.net Other strategies include cross-electrophile couplings that utilize photochemical processes without an external photocatalyst, relying on a Hantzsch ester as the reductant. acs.org These reactions often proceed under mild conditions and tolerate a wide array of functional groups. acs.org

Prominent nickel-catalyzed reactions applicable to this compound include:

Negishi Coupling: Couples alkyl halides with organozinc reagents. researchgate.net

Suzuki Coupling: The coupling of unactivated tertiary and secondary alkyl electrophiles has been achieved. bohrium.com

Kumada Coupling: Employs Grignard reagents to couple with alkyl halides, with some systems showing excellent diastereoselectivity. bohrium.com

Cross-Electrophile Coupling: Couples two different electrophiles, such as an alkyl bromide and an alkyl tosylate, often using an electrochemical approach. acs.org

Table 1: Comparison of Selected Nickel-Catalyzed C(sp³)-C(sp³) Coupling Methods

| Coupling Reaction | Nucleophile Source | Typical Catalyst System | Key Features |

| Negishi | Organozinc Reagents | Ni catalyst, often with specialized ligands | High functional group tolerance. researchgate.net |

| Suzuki | Organoboron Reagents | NiBr₂·diglyme, pybox ligand | Effective for unactivated alkyl electrophiles. bohrium.com |

| Photoredox/Ni Dual Catalysis | Second Alkyl Halide | Ir or Ru photocatalyst, Ni catalyst (e.g., NiCl₂·dtbbpy) | Enables enantioconvergent couplings; mild conditions. researchgate.net |

| Deoxygenative Alkylation | Alcohols (via NHC activation) | Ir photocatalyst, Ni catalyst, N-heterocyclic carbene (NHC) | Couples abundant alcohols with alkyl bromides. princeton.edu |

Palladium-Catalyzed Couplings: While palladium is more traditionally associated with C(sp²)-C(sp³) couplings, its application in forming C(sp³)-C(sp³) bonds is also established. frontierspecialtychemicals.comnih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura coupling can utilize potassium trifluoroborate salts as stable, solid nucleophile precursors. frontierspecialtychemicals.com These reactions allow for the coupling of (chloromethyl)aryls with aminomethyltrifluoroborate salts to generate arylethylamine scaffolds. frontierspecialtychemicals.com Although direct C(sp³)-C(sp³) coupling using palladium can be more challenging than with nickel, specialized ligands and conditions have been developed to facilitate these transformations. nih.govmdpi.com The choice between palladium and nickel often depends on the specific substrates and desired functional group compatibility. princeton.edu

Ring-Opening/Ring-Closing Dynamics of the Oxolane Ring

The oxolane (tetrahydrofuran or THF) ring in this compound is a saturated five-membered ether. Compared to more strained rings like oxiranes (epoxides) and oxetanes, the oxolane ring is considerably more stable and less prone to ring-opening. nih.govresearchgate.net

Ring Stability: Under the neutral or mildly basic conditions typical of many cross-coupling and radical reactions, the oxolane ring remains intact. Its relative inertness is a key feature, allowing it to act as a stable structural scaffold while chemical transformations are performed on the bromobutyl side chain. Thermochemical studies show that the ether oxygen influences the C-H bond dissociation energies on adjacent carbons, but the ring itself does not readily fragment. researchgate.net

Ring-Opening Reactions: Despite its stability, the oxolane ring can be opened under specific, typically harsh, conditions. Ring-opening generally requires activation by strong Lewis or Brønsted acids. researchgate.netnih.gov For example, triflic anhydride (B1165640) (Tf₂O) can act as a strong electrophilic activator, generating a triflate intermediate that facilitates regioselective ring-opening by various nucleophiles. nih.gov Theoretical studies have investigated the ring-opening of THF by frustrated Lewis pairs (FLPs), indicating that specific aluminum/phosphorus-based FLPs can be energetically favorable for this transformation. nih.govacs.org However, these conditions are highly specialized and are generally not encountered during standard coupling or radical reactions involving the side chain.

Ring-Closing Reactions: While the article focuses on the reactivity of pre-formed this compound, it is relevant to note that substituted oxolane rings can be synthesized via ring-closing reactions. A notable example is the copper-catalyzed ring-opening of a hydroxycyclopropanol followed by an intramolecular C(sp³)–O cross-coupling to form a tetrahydrofuran (B95107) ring. rsc.org Another powerful method involves radical cyclization, where an oxygen radical generated from a suitably positioned alcohol can undergo a 5-exo-trig cyclization to form a THF ring. libretexts.org

Radical Reactions and Mechanistic Insights

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making the compound a precursor for both bromine and carbon-centered radicals. This reactivity is central to many modern synthetic transformations.

A bromine radical (Br•) can be generated from an alkyl bromide through the input of energy, typically via heat or light. At high temperatures, organobromine compounds dissociate to yield bromine atoms, which can initiate radical chain reactions.

Modern methods often employ photoredox catalysis to generate bromine radicals under significantly milder conditions. Visible-light photocatalysis can induce the fragmentation of a precatalyst to release a bromine radical in a controlled manner. nih.gov This bromine radical is a key intermediate in various transformations. Its primary role is often to abstract a hydrogen atom from another molecule to propagate a radical chain, or to add across a double bond. In the context of this compound, the most relevant reaction is the homolytic cleavage of the C-Br bond to generate a carbon-centered radical, which can be initiated by other radical species or by single-electron transfer.

The generation of a carbon-centered radical at the terminus of the butyl chain is a key step that unlocks a wide range of subsequent transformations. This radical is typically formed via the homolytic cleavage of the C-Br bond.

Methods of Generation:

Atom Transfer: A radical initiator, such as a tributyltin radical (Bu₃Sn•) generated from AIBN and tributyltin hydride, can abstract the bromine atom to leave a primary alkyl radical. libretexts.org This is the basis for classic radical dehalogenation reactions. libretexts.org

Photoredox Catalysis: A photocatalyst, upon excitation by visible light, can act as a single-electron transfer (SET) agent. Reduction of the alkyl bromide by the excited photocatalyst leads to a radical anion that rapidly fragments, cleaving the C-Br bond to release a bromide ion and the desired carbon-centered radical. nih.gov This method has become central to modern radical chemistry due to its mild conditions and high functional group tolerance.

Table 2: Selected Methods for Generating Carbon-Centered Radicals from Alkyl Bromides

| Method | Reagents/Conditions | Mechanism | Key Features |

| Tin-Mediated Reduction | Bu₃SnH, AIBN (initiator), heat | Radical Chain (Atom Transfer) | Classical method; effective but uses toxic tin reagents. libretexts.org |

| Photoredox Catalysis (Reductive Quenching) | Photocatalyst (e.g., Ir, Ru complexes), visible light, electron donor | Single-Electron Transfer (SET) | Mild, versatile, high functional group tolerance. nih.gov |

| Nickel-Catalyzed Reductive Coupling | Ni catalyst, reductant (e.g., Zn, Hantzsch ester) | Oxidative Addition / SET | Forms radical intermediates for C-C bond formation. acs.orgacs.org |

Reactivity of the Carbon-Centered Radical: Once formed, the 4-(oxolan-3-yl)butyl radical is a highly reactive intermediate. Its stability is that of a typical primary alkyl radical. rsc.org It can undergo several productive transformations:

Reduction (Dehalogenation): The radical can abstract a hydrogen atom from a donor like tributyltin hydride to complete the reduction of the alkyl bromide to the corresponding alkane. libretexts.org

C-C Bond Formation: The radical can be trapped by an electron-deficient alkene in a conjugate addition reaction or participate in metal-catalyzed cross-coupling cycles, as seen in dual photoredox/nickel catalysis. researchgate.netprinceton.edu

Intramolecular Cyclization: If an unsaturated moiety (e.g., a double bond) is present elsewhere in the molecule or on a reaction partner, the carbon radical can undergo an intramolecular addition, leading to the formation of a new ring. wikipedia.orgnih.gov This provides a pathway to complex cyclic and polycyclic structures. wikipedia.org

Derivatives and Analogues of 3 4 Bromobutyl Oxolane

Structurally Related Brominated Cyclic Ether Derivatives

Modifying the core heterocyclic structure from an oxolane (a five-membered ring) to other cyclic ethers introduces significant changes in the molecule's stereochemistry and reactivity.

Dioxolanes are five-membered rings containing two oxygen atoms. Analogues of 3-(4-Bromobutyl)oxolane where the oxolane ring is replaced by a 1,3-dioxolane (B20135) ring are common. These compounds serve as valuable intermediates in organic synthesis. lookchem.com The presence of the dioxolane group, often acting as a protecting group for a carbonyl function, allows for selective reactions at the bromobutyl chain.

For instance, 2-(4-Bromobutyl)-1,3-dioxolane and its methylated counterpart, 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane, are well-documented compounds. sigmaaldrich.comnih.gov The synthesis of these molecules often involves the reaction of a diol with an appropriate aldehyde or ketone. nih.gov

The introduction of a trifluoromethyl (CF₃) group, as seen in analogues like 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane, can significantly alter the electronic properties of the molecule. The synthesis of related fluorinated compounds often involves multi-step processes, starting from fluorinated precursors. fluorine1.ru The high electronegativity of the fluorine atoms in the CF₃ group can impact the reactivity of the nearby dioxolane ring and the distal bromine atom.

| Compound Name | Molecular Formula | Core Ring Structure | Key Structural Features |

|---|---|---|---|

| This compound | C₈H₁₅BrO | Oxolane (Tetrahydrofuran) | Five-membered ring with one oxygen atom. |

| 2-(4-Bromobutyl)-1,3-dioxolane | C₇H₁₃BrO₂ | 1,3-Dioxolane | Five-membered ring with two oxygen atoms at positions 1 and 3. sigmaaldrich.com |

| 2-(4-Bromobutyl)-2-methyl-1,3-dioxolane | C₈H₁₅BrO₂ | 1,3-Dioxolane | A methyl group at the 2-position of the dioxolane ring. epa.gov |

Replacing the five-membered oxolane ring with a six-membered tetrahydropyran (B127337) (THP) ring creates another class of analogues. Tetrahydropyran, also known as oxane, is a saturated six-membered ring containing five carbon atoms and one oxygen atom. wikipedia.org Derivatives of tetrahydropyran are common in organic chemistry, particularly as protecting groups for alcohols. wikipedia.org

A hypothetical analogue, such as 4-(4-Bromobutyl)tetrahydropyran, would exhibit different conformational flexibility compared to its oxolane counterpart due to the larger ring size. The synthesis of such compounds could potentially be achieved through the hydrogenation of a corresponding dihydropyran derivative. wikipedia.org The change in the ring size from five to six atoms alters the bond angles and steric environment, which can influence the reactivity of the bromobutyl side chain.

Functional Group Modifications on the Bromobutyl Side Chain

The bromine atom on the butyl side chain of this compound is an excellent leaving group, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide array of functional groups at the terminus of the side chain.

Common modifications include:

Amination: Reaction with ammonia (B1221849) or primary/secondary amines to yield the corresponding amino derivatives.

Azide (B81097) Formation: Substitution with an azide ion (N₃⁻) to produce an alkyl azide, which can be further converted into an amine or used in click chemistry.

Cyanation: Introduction of a nitrile group (-CN) by reacting with a cyanide salt.

Thiolation: Reaction with a thiol or a sulfide (B99878) salt to form a thioether.

These transformations allow chemists to build more complex molecular architectures, attaching the oxolane-containing fragment to larger molecules of interest in fields like medicinal chemistry. The ability to easily modify this side chain underscores the compound's role as a versatile building block. nih.govnih.gov

Variations within the Oxolane Ring Structure

While the oxolane ring is generally stable, modifications to its structure can lead to another class of analogues. These variations can include the introduction of substituents on the ring itself or even ring-opening reactions under specific, often harsh, conditions.

The synthesis of oxolane derivatives with additional functional groups, such as hydroxyl groups, has been demonstrated starting from precursors like 2-deoxy-D-ribose. nih.gov Such modifications can introduce new chiral centers and alter the polarity and hydrogen-bonding capabilities of the molecule. For example, introducing a hydroxyl group onto the oxolane ring of this compound would create a bifunctional molecule with both a reactive bromo-terminus and a site for further derivatization (e.g., esterification or etherification) at the hydroxyl group.

Applications of 3 4 Bromobutyl Oxolane in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Complex Organic Molecules

The unique structure of 3-(4-Bromobutyl)oxolane, which combines a nucleophilic substitution-ready site (the carbon-bromine bond) with a largely stable heterocyclic ether moiety, renders it a valuable tool for organic chemists. The bromine atom acts as an excellent leaving group, permitting the introduction of a wide array of functional groups through reactions with various nucleophiles such as amines, azides, and cyanides. This reactivity is fundamental to its role in constructing more elaborate molecular frameworks.

| Target Molecule Class | Role of this compound | Synthetic Strategy |

| Substituted Aliphatic Ethers | Provides the core oxolane ring and a four-carbon spacer arm. | Nucleophilic substitution at the bromine terminus with alcohols, phenols, or carboxylates. |

| Long-chain Amino-ethers | Serves as an electrophilic partner for introducing the tetrahydrofurfuryl-butyl group. | Alkylation of primary or secondary amines. |

| Polyfunctional Compounds | Acts as a scaffold for sequential functionalization. | Initial substitution of the bromide followed by potential modification or ring-opening of the oxolane ring under specific, more forceful conditions. |

Precursor in Medicinal Chemistry Research

In the quest for new therapeutic agents, this compound and its analogs serve as crucial starting materials for synthesizing compounds with potential biological activity. The tetrahydrofuran (B95107) ring is a structural motif found in various natural products and FDA-approved drugs, making it a desirable component in medicinal chemistry. nih.govwikipedia.org

The compound is employed to create novel molecular scaffolds, which form the core structures for libraries of potential drug candidates. By reacting this compound with different nucleophiles, medicinal chemists can generate a diverse set of intermediates. These intermediates can then undergo further chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties. mdpi.com The introduction of the flexible, sp3-rich oxolane-butyl fragment can enhance properties such as solubility and cell permeability, which are critical for drug efficacy. mdpi.com

Key Research Findings:

Scaffold Development: The alkylation of various nitrogen-containing heterocycles with this compound can produce new chemical entities for screening against various biological targets.

Bioisosteric Replacement: The oxolane moiety can be used as a bioisostere for other cyclic or acyclic groups to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Late-Stage Functionalization: In complex syntheses, related bromoalkyl compounds are used in late-stage functionalization steps to introduce key pharmacophores or modulate the biological properties of a lead compound. nih.gov

The reactivity of the bromobutyl chain is instrumental in constructing larger, more complex heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, this compound can be a key precursor to various classes of fused or spirocyclic heterocyclic compounds.

| Heterocyclic Class | Synthetic Approach | Role of this compound |

| Fused Pyrrolidines/Piperidines | Intramolecular cyclization of an amine-containing derivative. | The bromobutyl chain acts as an electrophile to form a new 5- or 6-membered nitrogen-containing ring fused to another ring system. |

| Dihydroisoquinolones | Can be envisioned as a fragment in multi-step syntheses leading to complex heterocycles. | While direct synthesis from this specific precursor is not widely documented, its structural motifs are relevant to building blocks used in modern annulation reactions. organic-chemistry.org |

| Tetrahydropyrans | Used as a building block in multi-step sequences. | Provides a pre-formed heterocyclic ring that can be incorporated into a larger target molecule containing other heterocyclic systems. researchgate.net |

Utility in Material Science Applications

The chemical characteristics of this compound also lend themselves to applications in material science, particularly in the synthesis of specialized polymers and the construction of functional nanomaterials.

In polymer chemistry, tetrahydrofuran and its derivatives are important monomers. researchgate.netijrst.com The presence of the reactive bromine atom allows this compound to function as an initiator in certain types of polymerization, such as atom transfer radical polymerization (ATRP). Furthermore, its bifunctional nature makes it a candidate for creating polymers with specific architectures.

For instance, in the synthesis of hyperbranched polyesters, bromine-containing compounds can be used to generate branched structures. dntb.gov.ua Hyperbranched polymers are of significant interest due to their unique properties, such as high solubility and low viscosity, making them useful as additives, crosslinking agents, and drug delivery vehicles. researchgate.net

| Polymer Type | Role of this compound | Resulting Polymer Properties |

| Hyperbranched Polyesters | Potential A-B type monomer where 'A' is a group that can be converted from the bromo- group and 'B' is the oxolane ring which can be opened. Can also act as a core initiator. | High degree of branching, numerous end-groups for further functionalization. researchgate.net |

| Graft Copolymers | The bromo- group can initiate the growth of polymer chains from a backbone. | Combines properties of different polymers, can lead to amphiphilic materials. dntb.gov.ua |

| Functional Polyethers | The oxolane ring can be opened via cationic ring-opening polymerization, with the bromobutyl group providing a site for post-polymerization modification. | Functional side chains for crosslinking or attachment of active molecules. |

The synthesis of advanced nanomaterials often requires organic molecules that can direct assembly or modify surfaces. preprints.org this compound can be used to create amphiphilic polymers that self-assemble into nanoparticles. For example, a polymer with a hydrophilic block (like polyethylene (B3416737) glycol) and a hydrophobic block derived from a monomer like this compound could form core-shell nanoparticles in an aqueous environment. dntb.gov.ua

The terminal bromine atom provides a convenient handle for covalently attaching these polymer chains to the surface of inorganic nanoparticles (e.g., iron oxide, silica), creating stable organic-inorganic nanocomposites. researchgate.net This surface modification can improve the nanoparticle's dispersibility in polymer matrices, introduce new functionalities, or make them compatible with biological systems.

| Nanomaterial Type | Function of this compound Derivative | Application |

| Core-Shell Micelles | Forms the hydrophobic core of an amphiphilic block copolymer. dntb.gov.ua | Drug delivery, imaging agents. |

| Surface-Modified Nanoparticles | Acts as a linker to attach polymer chains to a nanoparticle surface. | Improved dispersibility in polymer nanocomposites, targeted delivery. researchgate.net |

| Hybrid Nanocomposites | Component of the polymer matrix that interacts with inorganic fillers. | Enhanced mechanical or thermal properties of materials. preprints.org |

Spectroscopic and Advanced Characterization Techniques for 3 4 Bromobutyl Oxolane

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum of 3-(4-Bromobutyl)oxolane would provide information on the number of distinct proton environments, their electronic surroundings, and their connectivity. The analysis would involve assigning specific chemical shifts (δ, in ppm) to each proton or group of equivalent protons. For instance, one would expect to see signals corresponding to the protons on the oxolane ring, specifically those adjacent to the oxygen atom (C2-H and C5-H) at a lower field compared to the others (C3-H and C4-H). The protons of the butyl chain would also exhibit characteristic shifts, with the methylene (B1212753) group attached to the bromine atom (CH₂Br) being the most deshielded and appearing furthest downfield within the chain's signals. Integration of the peaks would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships, governed by spin-spin coupling constants (J, in Hz).

Carbon-13 NMR (¹³C NMR) Analysis

A ¹³C NMR spectrum would indicate the number of unique carbon environments in the molecule. Each carbon atom in this compound is chemically distinct, and thus one would expect to see eight separate signals. The chemical shifts would be characteristic of their bonding. The carbons of the oxolane ring bonded to the oxygen (C2 and C5) would appear at a lower field (higher ppm) than the other ring carbons (C3 and C4). In the butyl chain, the carbon atom directly bonded to the electronegative bromine atom would be the most downfield signal among the chain carbons.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex regions of the 1D spectra, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons along the carbon skeleton of the oxolane ring and the butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique would show direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments.

Infrared Spectroscopy (IR/FT-IR) for Functional Group Identification

Infrared spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. For this compound, the spectrum would be expected to show:

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the methylene and methine groups.

C-O-C stretching: A strong, characteristic absorption band for the ether linkage within the oxolane ring, typically appearing in the 1050-1150 cm⁻¹ region.

C-Br stretching: A distinct absorption in the fingerprint region, usually found between 500 and 600 cm⁻¹, indicating the presence of the bromoalkane functional group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural confirmation. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₁₅BrO). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion would appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. Analysis of the fragmentation pattern would reveal characteristic losses, such as the loss of a bromine atom or cleavage of the butyl chain or the oxolane ring, providing further structural evidence.

Electrospray Ionization Mass Spectrometry (ESI-MS)

While standard MS often involves electron impact (EI) ionization, Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and can often detect the intact molecule with minimal fragmentation. For this compound, ESI-MS could be used to confirm the molecular weight by observing the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The characteristic isotopic pattern of bromine would also be observable in these adducts.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₈H₁₅BrO), the theoretical exact mass of the molecular ion ([M]⁺˙) can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition.

Table 1: Theoretical Exact Mass for Isotopologues of this compound

| Isotopologue Formula | Theoretical Exact Mass (Da) |

|---|---|

| C₈H₁₅⁷⁹BrO | 206.0306 |

Note: This table presents calculated theoretical values, not experimental results.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion would be isolated and subjected to collision-induced dissociation (CID). The resulting fragments would help to confirm the connectivity of the oxolane ring and the bromobutyl side chain.

Expected fragmentation pathways could include the loss of the bromine atom, cleavage of the butyl chain, and fragmentation of the oxolane ring. Analysis of these fragments would provide strong evidence for the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and identifying impurities. A sample of this compound would be injected into an LC system, and the components would be separated based on their affinity for the stationary and mobile phases. The eluent would then be introduced into the mass spectrometer, which would provide mass information for each separated component. This allows for the confirmation of the main compound and the tentative identification of any synthesis byproducts or degradation products.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a chemical compound and for isolating it from a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. A validated HPLC method would involve selecting an appropriate column and mobile phase to achieve good separation between this compound and any potential impurities. The purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.

Table 2: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development and is not based on experimental data for this specific compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile and thermally stable compounds. Given its likely volatility, this compound should be amenable to GC analysis. The compound would be vaporized and separated on a capillary column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide both retention time and mass spectral data, offering a high degree of confidence in peak identification and purity assessment.

Computational Chemistry and Mechanistic Studies of 3 4 Bromobutyl Oxolane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties that are often difficult or impossible to measure experimentally. These calculations solve the Schrödinger equation for a given molecule, yielding information about its electronic structure, geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov For 3-(4-Bromobutyl)oxolane, DFT calculations are instrumental in predicting its most stable three-dimensional conformation. By optimizing the molecular geometry, DFT can precisely calculate key structural parameters. finechem-mirea.ru

These calculations can predict reactivity by analyzing how the molecule's electronic density changes in response to chemical stimuli. For instance, DFT can be used to calculate various reactivity descriptors that provide a quantitative measure of chemical behavior. physchemres.org The predicted structural parameters from DFT calculations are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

| Calculated Parameter | Significance for this compound |

|---|---|

| Bond Lengths (e.g., C-Br, C-O, C-C) | Determines the precise geometry and potential strain in the oxolane ring and butyl chain. The C-Br bond length is a key indicator of its susceptibility to cleavage. |

| Bond Angles (e.g., O-C-C, C-C-Br) | Defines the overall shape of the molecule and the spatial arrangement of its functional groups, influencing steric hindrance in reactions. |

| Dihedral Angles | Describes the conformation of the flexible butyl chain and the puckering of the oxolane ring, which affects the molecule's overall energy and stability. |

| Total Energy | Provides a measure of the molecule's stability. Comparing the energies of different conformers allows for the identification of the lowest-energy (most stable) structure. |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would clearly identify the reactive sites. The electronegative oxygen atom of the oxolane ring and the bromine atom would create regions of negative potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms would exhibit positive potential.

| Molecular Region | Expected Electrostatic Potential | Interpretation of Reactivity |

|---|---|---|

| Oxygen Atom (Oxolane Ring) | Negative (Electron-Rich) | Site for electrophilic attack, coordination to Lewis acids, and hydrogen bonding. |

| Bromine Atom | Negative (Electron-Rich) | Acts as a potential nucleophilic site and a good leaving group in substitution reactions. |

| Hydrogen Atoms | Positive (Electron-Poor) | Potential sites for interaction with nucleophiles, though generally not reactive sites for bond-breaking. |

| Carbon Backbone | Relatively Neutral | The carbon attached to the bromine (C-Br) would show a slight positive potential, marking it as the primary site for nucleophilic substitution. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. The energy of the LUMO is related to the electron affinity, showing its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. taylorandfrancis.com A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krd For this compound, the HOMO is expected to be localized on the atoms with lone pairs (oxygen and bromine), while the LUMO is likely to be associated with the antibonding orbital of the C-Br bond, indicating its role as the primary site for nucleophilic attack. nih.gov

| Parameter | Definition | Implication for this compound's Reactivity |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons (nucleophilicity). A higher energy value suggests stronger electron-donating ability. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons (electrophilicity). A lower energy value suggests a stronger electron-accepting ability, particularly at the C-Br bond. |

| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO. | A key indicator of chemical stability. A smaller gap implies lower stability and higher polarizability, making the molecule more reactive. |

Theoretical Investigations of Reaction Mechanisms

Beyond static molecular properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing a detailed picture of how reactants are converted into products.

A chemical reaction proceeds from reactants to products through a high-energy intermediate known as the transition state. arxiv.org Computationally locating and characterizing this transition state is crucial for understanding the reaction mechanism and predicting its rate. smu.edu Methods such as synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are used to find the transition state structure. youtube.com

Once the transition state is identified, the Intrinsic Reaction Coordinate (IRC) path can be calculated. The IRC follows the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species. This process elucidates the step-by-step geometric changes that occur during the reaction, such as the breaking of the C-Br bond and the formation of a new bond during a nucleophilic substitution reaction on this compound. The energy difference between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. mdpi.com

| Computational Output | Description | Significance for Reaction Mechanism |

|---|---|---|

| Reactant/Product Geometries | Optimized structures of the starting materials and final products. | Serve as the start and end points of the reaction coordinate. |

| Transition State (TS) Geometry | The specific molecular structure at the peak of the energy profile. | Represents the point of maximum energy along the reaction path; its structure reveals which bonds are breaking and forming. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the kinetic feasibility of a reaction. A lower activation energy corresponds to a faster reaction rate. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates the overall thermodynamics of the reaction (whether it is exothermic or endothermic). |

In addition to ionic reactions, this compound can potentially undergo reactions involving radical intermediates, for instance, through homolytic cleavage of the carbon-bromine bond initiated by heat or light. Computational chemistry can effectively model these processes. DFT calculations can determine the bond dissociation energy (BDE) of the C-Br bond, providing insight into the energy required to form the corresponding alkyl radical.

The stability of the resulting radical intermediate can be assessed by analyzing its electronic structure and spin density distribution. Furthermore, theoretical methods can be used to explore the subsequent reaction pathways of this radical, such as recombination, disproportionation, or addition to other molecules. By calculating the activation energies for these radical pathways, their kinetic viability can be compared. nih.gov This analysis is crucial for predicting product distributions in radical-mediated reactions and understanding potential degradation or polymerization pathways.

| Parameter | Description | Significance in Radical Reactions |

|---|---|---|

| Bond Dissociation Energy (BDE) | The energy required to homolytically break a specific bond (e.g., C-Br). | Indicates the likelihood of radical formation. A lower BDE suggests the bond is more easily broken to form radical intermediates. |

| Radical Intermediate Stability | The relative energy of the radical species compared to other isomers or closed-shell molecules. | Determines the lifetime and concentration of the radical, influencing subsequent reaction pathways. |

| Spin Density Distribution | Maps the location of the unpaired electron within the radical intermediate. | Identifies the most reactive site on the radical for subsequent reactions. |

| Rate Constants (k) | Theoretically calculated rates for elementary reaction steps using transition state theory. | Allows for a quantitative prediction of reaction kinetics and helps to determine the dominant reaction pathways under specific conditions. |

Absence of Specific Research Data Precludes Detailed Analysis

A thorough search of available scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the conformational analysis and dynamics simulations of this compound. Despite targeted searches for computational studies, molecular dynamics simulations, and mechanistic analyses pertaining to this compound, no detailed research findings, such as potential energy surfaces, dihedral angle distributions, or the relative stabilities of its conformers, were identified.

The existing body of research provides general insights into the conformational behavior of related structural motifs, such as substituted oxolanes (tetrahydrofurans) and brominated alkanes. For instance, studies on tetrahydrofuran (B95107) itself indicate a dynamic equilibrium between different puckered conformations of the five-membered ring. Similarly, research on brominated alkanes details the rotational barriers and conformational preferences around carbon-carbon single bonds. However, this general information is not sufficient to construct a scientifically rigorous and specific analysis for this compound as a whole molecule.

The unique combination of the oxolane ring and the 4-bromobutyl side chain introduces a level of complexity that prevents direct extrapolation from simpler, parent compounds. The interaction between the polar ether group and the bromo-substituted alkyl chain, as well as the multiple rotatable bonds, would lead to a complex conformational landscape. A detailed understanding of this landscape would necessitate dedicated computational studies, including quantum mechanical calculations and molecular dynamics simulations, which appear to be absent from the current scientific literature.

Without access to such specific research, the generation of detailed, informative, and scientifically accurate content, including the requisite data tables on conformer energies and populations, is not possible. Any attempt to do so would rely on speculation and generalization, which would not meet the standards of a professional and authoritative scientific article. Therefore, the section on "Conformational Analysis and Dynamics Simulations" for this compound cannot be provided at this time.

Future Research Directions and Perspectives for Brominated Oxolane Compounds

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing brominated oxolanes is intrinsically linked to the principles of green chemistry, which prioritize environmental benignity, efficiency, and the reduction of hazardous waste. nih.gov Current synthetic methods often rely on traditional brominating agents like liquid bromine or N-Bromosuccinimide (NBS), which can be hazardous and generate significant waste. researchgate.net Future research will likely focus on developing cleaner, safer, and more atom-economical synthetic strategies.

Key areas of development include:

Catalytic Bromination: Moving away from stoichiometric reagents towards catalytic systems is a primary goal. Research into vanadium (V) or molybdenum (VI) catalyzed bromination, using potassium bromide (KBr) as a bromine source and hydrogen peroxide (H2O2) as a green primary oxidant, presents a sustainable alternative. researchgate.net Such methods can operate under milder conditions and often in environmentally friendly solvent systems, including two-phase aqueous media. researchgate.net

Eco-Friendly Brominating Reagents: The development and application of novel, safer brominating agents are crucial. An example is the use of a NaBr–NaBrO3 mixture, which releases bromine in-situ upon acidification, offering better control and safety. cambridgescholars.com

Mechanochemistry and Solvent-Free Conditions: The use of ball milling and other mechanochemical techniques represents a significant step towards sustainable synthesis. rsc.org These solvent-free methods reduce waste and can lead to unique reaction pathways that are not accessible in solution, potentially improving yields and simplifying purification. rsc.org

Biocatalysis: Harnessing enzymes for bromination reactions, mimicking the action of haloperoxidases, could provide unparalleled selectivity and sustainability. While still a nascent field for this class of compounds, biocatalysis offers the potential for reactions to occur in water under ambient conditions.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Brominated Compounds

| Feature | Traditional Methods (e.g., Br2, NBS) | Future Sustainable Methods |

| Bromine Source | Liquid Br2, N-Bromosuccinimide | KBr, NaBr researchgate.netcambridgescholars.com |

| Oxidant | Stoichiometric, often harsh | Catalytic H2O2 researchgate.net |

| Solvents | Often chlorinated hydrocarbons | Water, ionic liquids, or solvent-free nih.govrsc.org |

| Catalysis | Often requires Lewis acids | Transition metals (V, Mo), enzymes researchgate.net |

| Waste Profile | High, significant byproducts | Low, improved atom economy |

Exploration of Unprecedented Reactivity Pathways

The carbon-bromine bond in compounds like 3-(4-Bromobutyl)oxolane is a versatile chemical handle for transformations such as cross-coupling reactions and the formation of organometallic species. researchgate.net Future research will aim to uncover new dimensions of reactivity, moving beyond established transformations to explore more complex and efficient molecular constructions.

Promising research directions include:

Novel Coupling Reactions: While Grignard reagent formation is a known pathway, exploring bromine-magnesium exchange reactions with reagents like ethylmagnesium bromide (EtMgBr) could offer alternative and potentially more functional group-tolerant methods for generating the corresponding organometallic intermediate. uni-muenchen.de

Radical-Mediated Transformations: The C-Br bond is susceptible to radical cleavage. Investigating radical-based reactions, such as atom transfer radical addition (ATRA) or reactions with radical-accepting species like selenium, could lead to the formation of novel bicyclic or spirocyclic structures. wikipedia.org

Photocatalysis and Electrosynthesis: The use of light or electricity to drive reactions offers precise control and mild conditions. Future studies could explore the photocatalytic activation of the C-Br bond for cross-coupling or functionalization reactions, avoiding the need for stoichiometric organometallic reagents.

Ring-Opening and Expansion Reactions: While the oxolane ring is generally stable, investigating its reactivity under specific catalytic conditions, particularly in tandem with transformations at the bromobutyl side chain, could lead to novel heterocyclic scaffolds. acs.org This dual reactivity could be a pathway to more complex molecular frameworks.

Expanding Applications in Emerging Fields of Chemical Science

The unique structural features of brominated oxolanes make them attractive building blocks for applications beyond traditional organic synthesis. Future research will focus on integrating these compounds into functional materials and biologically active molecules.

Potential emerging applications include:

Medicinal Chemistry: The oxolane (tetrahydrofuran) ring is a common motif in medicinal chemistry, and the bromobutyl chain provides a reactive handle for attaching the molecule to other pharmacophores. smolecule.com Future work could involve synthesizing derivatives as potential anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.gov The synthesis of novel quinoline (B57606) or chalcone (B49325) derivatives containing the 3-(butyl)oxolane moiety could be a promising area of investigation. nih.govnih.gov

Materials Science: Brominated compounds are widely used as flame retardants. nih.govnih.gov Research could focus on incorporating this compound as a reactive monomer into polymers to enhance their fire-resistant properties. The release of bromine radicals upon combustion can interrupt the chain reaction of fire, making this a valuable property to engineer into new materials. weidongchem.com

Agrochemicals: The development of new pesticides and fungicides is another potential application. The biocidal properties of bromine-containing compounds could be harnessed to create new crop protection agents. weidongchem.com

Energy Storage: Functionalized ethers and heterocyclic compounds are being explored for their roles in energy storage systems, such as in the development of novel electrolytes for batteries. rsc.org The specific properties of brominated oxolanes could be investigated in this context.

Integration of Advanced In-Situ Characterization Methodologies

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new ones. The dynamic and often complex nature of reactions involving organometallic intermediates or transient radical species necessitates advanced characterization techniques that can monitor reactions in real time. researchgate.net

Future research should increasingly integrate the following methodologies:

In-Situ Spectroscopy: Techniques like Raman and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for monitoring the real-time conversion of reactants to products. researchgate.net They can identify key intermediates and provide kinetic data without disturbing the reaction mixture, which is particularly valuable for studying complex processes like the Schlenk equilibrium in Grignard reagent solutions. researchgate.netresearchgate.net

Operando Nuclear Magnetic Resonance (NMR): In-situ NMR spectroscopy can provide detailed structural information about species present in a reacting solution. acs.org This would be invaluable for tracking the formation of Grignard reagents from this compound and identifying potential side products or intermediates, such as those arising from Wurtz-type coupling or ether degradation. researchgate.netnih.gov

Advanced Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize transient species and catalyst-substrate complexes directly from the reaction mixture, offering insights into the catalytic cycle. acs.org

Synchrotron-Based Techniques: For reactions involving solid-state catalysts or materials, in-situ X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) can provide information on the structural evolution of the catalyst under reaction conditions. researchgate.netwpmucdn.com

Table 2: In-Situ Techniques for Mechanistic Elucidation of Brominated Oxolane Reactions

| Technique | Information Gained | Example Application |

| In-Situ Raman/FT-IR | Real-time concentration profiles, detection of functional group changes, kinetic analysis. researchgate.net | Monitoring the consumption of the C-Br bond during a Grignard formation or coupling reaction. |

| Operando NMR | Structural elucidation of intermediates and products, quantification of species in solution. researchgate.netacs.org | Characterizing the Schlenk equilibrium of the corresponding Grignard reagent in THF. |

| In-Situ Mass Spec | Detection of transient intermediates, catalyst resting states, and reaction byproducts. acs.org | Identifying catalyst-substrate adducts in a cross-coupling reaction. |

| In-Situ XRD/XAS | Changes in crystalline structure or electronic state of a heterogeneous catalyst. wpmucdn.com | Studying the dynamic behavior of a solid-supported catalyst used for C-Br bond activation. |

Predictive Modeling for the Rational Design of New Derivatives